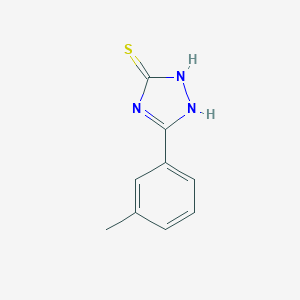

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The 3-methylphenyl group is attached to the triazole ring, and a thiol group (-SH) is present at the 3-position of the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides, while nucleophilic substitution may involve reagents like sodium azide or amines.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate arylisothiocyanates with thiosemicarbazides. The compound can be characterized through various spectroscopic techniques such as IR and NMR spectroscopy to confirm its structure and purity .

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from this triazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli through disc diffusion methods .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | E. coli | S. aureus | C. albicans |

| 4.4d | 7.50 | E. coli | S. aureus | A. niger |

| 4.4g | 6.80 | E. coli | B. subtilis | C. albicans |

Anticancer Activity

Another significant application is in anticancer research. Compounds containing the triazole ring have been investigated for their ability to inhibit cancer cell proliferation. For example, a study found that certain derivatives exhibited potent activity against HepG2 liver cancer cells, suggesting that modifications to the aryl ring can enhance their efficacy . Structure–activity relationship (SAR) studies indicated that electron-donating groups at specific positions on the aryl ring improved anti-proliferative activity.

Agrochemical Applications

The triazole derivatives are also explored for their potential use in agriculture as fungicides due to their antifungal properties. Research has indicated that these compounds can effectively control various plant pathogens, thereby contributing to crop protection strategies .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study evaluated a series of triazole derivatives for their antimicrobial activities against selected microbial strains. The results indicated that certain compounds demonstrated excellent antifungal properties against Candida albicans and Aspergillus niger while also inhibiting bacterial growth effectively .

- Cancer Cell Inhibition : In vitro studies on HepG2 cell lines revealed that modifications in the structure of triazole derivatives could lead to enhanced anticancer activity, indicating a promising direction for future drug development .

Wirkmechanismus

The mechanism of action of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function. Additionally, the triazole ring can interact with nucleic acids or other biomolecules, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-phenyl-4H-1,2,4-triazole-3-thiol

- 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological or chemical properties, making it a valuable candidate for further research and development.

Biologische Aktivität

5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmaceuticals.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₇H₁₆N₄OS. The compound features a triazole ring substituted with a 3-methylphenyl group and a thiol functional group. The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological testing. For example, one method involves the reaction of 1,2,4-triazole with various electrophiles under ultrasound-assisted conditions to enhance yields and reduce reaction times .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, this compound has shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's thiol group enhances its reactivity and ability to interact with microbial targets .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies using the MTT assay demonstrated that it exhibits cytotoxic effects on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Notably, certain derivatives showed higher selectivity towards cancer cells compared to normal cells. For instance:

| Compound Name | Cell Line Tested | IC₅₀ Value (µg/mL) |

|---|---|---|

| This compound | IGR39 | 12.5 |

| N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 | >28.399 |

These findings suggest that modifications to the triazole structure can significantly influence anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the triazole ring in determining biological activity. Compounds with electron-donating groups at ortho or meta positions on the phenyl ring generally exhibited enhanced anti-proliferative activity. For example:

| Substituent Type | Position | Activity Level |

|---|---|---|

| Methyl | Ortho | High |

| Methyl | Meta | Moderate |

| Bromo | Para | Low |

This trend emphasizes the role of electronic effects in modulating the compound's interaction with biological targets .

Case Studies

Case Study 1: Anticancer Properties

In a study assessing the efficacy of various triazole derivatives against HepG2 liver cancer cells, compounds featuring methyl groups at specific positions were found to inhibit cell proliferation effectively. The most potent derivative had an IC₅₀ value of 13.004 µg/mL .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that this compound demonstrated significant inhibition zones in disc diffusion assays against both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJMGRNQNUBUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351088 | |

| Record name | 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75218-27-8 | |

| Record name | 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.